N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan
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Overview
Description
N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan is a complex organotin compound It is characterized by the presence of a tributylstannyl group attached to a biphenyl structure, which is further linked to a sulfonyl group and D-tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan typically involves multiple steps. One common method includes the Stille cross-coupling reaction, where a tributylstannyl group is introduced to the biphenyl structure. This reaction is catalyzed by palladium and requires specific conditions such as an inert atmosphere and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, and bases. The conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation may produce sulfoxides or sulfones .
Scientific Research Applications
N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and protein modifications.
Mechanism of Action
The mechanism by which N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan exerts its effects involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the formation of covalent bonds with other molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can influence biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Tributylstannyl)-1-tritylimidazole
- N-Methyl-4-(tributylstannyl)imidazole
- 2-(Tributylstannyl)pyridine
Uniqueness
N-[4’-(Tributylstannyl)[1,1’-biphenyl]-4-sulfonyl]-D-tryptophan is unique due to its combination of a biphenyl structure with a sulfonyl group and D-tryptophan.
Properties
CAS No. |
824981-74-0 |
---|---|
Molecular Formula |
C35H46N2O4SSn |
Molecular Weight |
709.5 g/mol |
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[[4-(4-tributylstannylphenyl)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C23H19N2O4S.3C4H9.Sn/c26-23(27)22(14-18-15-24-21-9-5-4-8-20(18)21)25-30(28,29)19-12-10-17(11-13-19)16-6-2-1-3-7-16;3*1-3-4-2;/h2-13,15,22,24-25H,14H2,(H,26,27);3*1,3-4H2,2H3;/t22-;;;;/m1..../s1 |
InChI Key |
DANUHZBSMIEXTF-VTTXPQSASA-N |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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